molecular formula C26H24N2OS B11493991 1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione

1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B11493991
M. Wt: 412.5 g/mol
InChI Key: NEWWJFVRXOOWQU-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyl group, a xanthenyl group, and a benzimidazole-2-thione core

Preparation Methods

The synthesis of 1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyl and xanthenyl groups. Common reagents used in these reactions include cyclohexylamine, xanthone, and thiourea. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:

    1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole: Lacks the thione group, which may result in different chemical and biological properties.

    1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.

    1-cyclohexyl-3-(9H-xanthen-9-yl)-1,3-dihydro-2H-benzimidazole-2-selenone: Contains a selenium atom instead of sulfur, which may alter its chemical and biological behavior.

Properties

Molecular Formula

C26H24N2OS

Molecular Weight

412.5 g/mol

IUPAC Name

1-cyclohexyl-3-(9H-xanthen-9-yl)benzimidazole-2-thione

InChI

InChI=1S/C26H24N2OS/c30-26-27(18-10-2-1-3-11-18)21-14-6-7-15-22(21)28(26)25-19-12-4-8-16-23(19)29-24-17-9-5-13-20(24)25/h4-9,12-18,25H,1-3,10-11H2

InChI Key

NEWWJFVRXOOWQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N(C2=S)C4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

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